5-Bromo-2-methylthioanisole
Overview
Description
5-Bromo-2-methylthioanisole: is an organic compound with the molecular formula C8H9BrS and a molecular weight of 217.13 g/mol . It is characterized by a bromine atom attached to the fifth position of a benzene ring, which also contains a methylthio group at the second position and a methoxy group at the first position. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylthioanisole typically involves the bromination of 2-methylthioanisole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylthioanisole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Methylthioanisole.
Scientific Research Applications
Chemistry: 5-Bromo-2-methylthioanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules and enzyme inhibitors .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylthioanisole depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the methylthio group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
5-Bromo-2-methoxythioanisole: Similar structure but with a methoxy group instead of a methylthio group.
2-Bromo-5-methylthioanisole: Bromine and methylthio groups are positioned differently on the benzene ring.
4-Bromo-2-methylthioanisole: Bromine atom is at the fourth position instead of the fifth.
Uniqueness: 5-Bromo-2-methylthioanisole is unique due to the specific positioning of the bromine and methylthio groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various synthetic applications and research studies .
Biological Activity
5-Bromo-2-methylthioanisole (CAS Number: 465529-56-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a methylthio group attached to an anisole structure. Its molecular formula is with a molecular weight of approximately 227.15 g/mol. The presence of these functional groups contributes to its reactivity and biological profile.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with specific receptors, influencing signal transduction pathways that regulate physiological responses.
- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing the compound to modify other biomolecules or participate in further chemical transformations.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Some studies have indicated that brominated compounds can possess anticancer properties, potentially through the induction of apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that certain halogenated compounds can protect neuronal cells from oxidative stress, which may be relevant for neurodegenerative diseases.
Case Studies and Experimental Data
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Antimicrobial Studies :
- In vitro assays demonstrated that this compound showed significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.
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Anticancer Research :
- A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for use as an anticancer agent.
- Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, as evidenced by increased Annexin V staining.
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Neuroprotective Studies :
- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Anticancer, Neuroprotective |
5-Chloro-2-methylthioanisole | Structure | Moderate antimicrobial activity |
5-Iodo-2-methylthioanisole | Structure | Enhanced reactivity but less stability |
Properties
IUPAC Name |
4-bromo-1-methyl-2-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYDFNXIOKYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674922 | |
Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142994-01-2 | |
Record name | 4-Bromo-1-methyl-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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